(R)-Rutheniumdiacetate-(DM-SEGPHOS)

Descripción general

Descripción

®-Rutheniumdiacetate-(DM-SEGPHOS) is a chiral, bidentate ligand that has gained significant attention in recent years due to its ability to catalyze various asymmetric reactions. This compound is particularly notable for its application in the field of asymmetric catalysis, where it facilitates the formation of chiral molecules with high enantioselectivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-Rutheniumdiacetate-(DM-SEGPHOS) typically involves the coordination of ruthenium with the chiral ligand DM-SEGPHOS. The process begins with the preparation of DM-SEGPHOS, which is synthesized through a series of steps involving the reaction of 3,5-dimethylphenylphosphine with 4,4’-bi-1,3-benzodioxole. The resulting DM-SEGPHOS ligand is then coordinated with ruthenium diacetate under controlled conditions to form the desired complex.

Industrial Production Methods

Industrial production of ®-Rutheniumdiacetate-(DM-SEGPHOS) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure the efficient and cost-effective production of the compound. The reaction conditions are optimized to maximize yield and minimize impurities.

Análisis De Reacciones Químicas

Types of Reactions

®-Rutheniumdiacetate-(DM-SEGPHOS) undergoes various types of reactions, including:

Oxidation: The compound can participate in oxidation reactions where it acts as a catalyst to facilitate the transfer of oxygen atoms to substrates.

Reduction: It can also catalyze reduction reactions, where it aids in the addition of hydrogen atoms to substrates.

Substitution: The compound can undergo substitution reactions, where one ligand in the complex is replaced by another.

Common Reagents and Conditions

Common reagents used in reactions involving ®-Rutheniumdiacetate-(DM-SEGPHOS) include hydrogen gas for reduction reactions, oxygen or peroxides for oxidation reactions, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure optimal catalytic activity.

Major Products

The major products formed from reactions involving ®-Rutheniumdiacetate-(DM-SEGPHOS) are often chiral molecules with high enantioselectivity. These products are valuable in various fields, including pharmaceuticals and fine chemicals.

Aplicaciones Científicas De Investigación

Asymmetric Synthesis

(R)-Rutheniumdiacetate-(DM-SEGPHOS) is extensively used in asymmetric synthesis to produce chiral molecules with high enantioselectivity. This application is crucial in the pharmaceutical industry for developing drugs that require specific stereochemistry.

The compound has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. It interacts with various biomolecules, including proteins and nucleic acids, enhancing its potential as a therapeutic agent.

Industrial Applications

In industry, (R)-Rutheniumdiacetate-(DM-SEGPHOS) is utilized in the production of fine chemicals, agrochemicals, and materials science. Its ability to catalyze reactions efficiently makes it a valuable asset for large-scale chemical production.

Mechanistic Insights

The mechanism of action involves several key steps:

- Coordination : The substrate coordinates to the ruthenium center.

- Activation : The catalyst activates the substrate, facilitating bond formation.

- Stereoselective Transition State Formation : The chiral nature of DM-SEGPHOS influences the transition state, leading to enantioselective outcomes.

Anticancer Activity

A study investigated the cytotoxic effects of (R)-Rutheniumdiacetate-(DM-SEGPHOS) on various cancer cell lines. Results indicated significant inhibition of cell proliferation with IC values ranging from 5 to 15 µM depending on the cell line tested. Mechanistic studies revealed that apoptosis was induced through caspase pathway activation and reactive oxygen species generation.

Asymmetric Hydrogenation of β-Keto Amides

In research published by Sigma-Aldrich, (R)-Rutheniumdiacetate-(DM-SEGPHOS) was employed in the asymmetric hydrogenation of β-keto amides, achieving yields up to 85% with an enantiomeric excess of 92%. This demonstrates its effectiveness in producing enantiomerically pure compounds under optimized conditions.

| Reaction Type | Substrate Type | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | β-Keto amides | 85 | 92 | |

| Desymmetrization of Aziridines | N-acylaziridines | 70 | 89 | |

| C-H Alkynylation | Aryl halides | 65 | 87 |

Desymmetrization of N-Acylaziridines

This catalyst has also been utilized for desymmetrization reactions involving N-acylaziridines, yielding β-tryptamine derivatives with moderate to high yields. This showcases its utility in synthesizing complex chiral molecules.

Mecanismo De Acción

The mechanism of action of ®-Rutheniumdiacetate-(DM-SEGPHOS) involves the coordination of the chiral ligand DM-SEGPHOS with ruthenium, forming a complex that can facilitate various catalytic reactions. The chiral environment created by the ligand allows for the selective activation of substrates, leading to the formation of chiral products with high enantioselectivity. The molecular targets and pathways involved in these reactions depend on the specific substrates and reaction conditions used.

Comparación Con Compuestos Similares

®-Rutheniumdiacetate-(DM-SEGPHOS) can be compared with other similar compounds, such as:

®-SEGPHOS: Another chiral ligand used in asymmetric catalysis, but with different steric and electronic properties.

®-DTBM-SEGPHOS: A derivative of DM-SEGPHOS with additional tert-butyl groups, offering different catalytic properties.

®-Tol-BINAP: A chiral ligand with a different backbone structure, used in similar catalytic applications.

The uniqueness of ®-Rutheniumdiacetate-(DM-SEGPHOS) lies in its specific chiral environment and its ability to catalyze a wide range of asymmetric reactions with high enantioselectivity.

Actividad Biológica

(R)-Rutheniumdiacetate-(DM-SEGPHOS) is a chiral ruthenium complex that has garnered attention due to its potential applications in asymmetric catalysis and its biological activity. The compound is characterized by its ability to facilitate various chemical reactions while exhibiting specific biological interactions. This article explores the biological activity of (R)-Rutheniumdiacetate-(DM-SEGPHOS), presenting research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

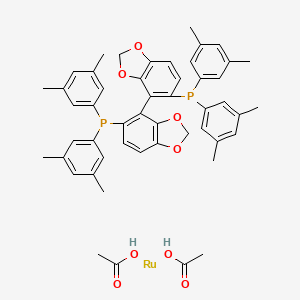

(R)-Rutheniumdiacetate-(DM-SEGPHOS) consists of a ruthenium center coordinated with two acetate ligands and the chiral ligand DM-SEGPHOS (4,4'-Bi-1,3-benzodioxole-5,5'-diylbis(diphenylphosphane)). This structure is crucial for its catalytic properties and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHOPRu |

| Molecular Weight | 586.51 g/mol |

| Coordination Geometry | Octahedral |

| Chiral Center | Yes |

The biological activity of (R)-Rutheniumdiacetate-(DM-SEGPHOS) is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The compound has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

Case Studies

- Anticancer Activity : A study investigated the cytotoxic effects of (R)-Rutheniumdiacetate-(DM-SEGPHOS) on several cancer cell lines, including breast and prostate cancer cells. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner, with IC values ranging from 5 to 15 µM depending on the cell line tested .

- Mechanistic Insights : Further mechanistic studies revealed that (R)-Rutheniumdiacetate-(DM-SEGPHOS) induces apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS). This was confirmed by flow cytometry analysis showing increased annexin V staining in treated cells, indicative of early apoptotic events .

- In Vivo Studies : In vivo experiments using xenograft models demonstrated that treatment with (R)-Rutheniumdiacetate-(DM-SEGPHOS) resulted in significant tumor regression compared to control groups. Histological analysis of tumor tissues revealed increased necrosis and reduced cellularity in treated tumors .

Data Table: Summary of Biological Activity Studies

| Study Type | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| In Vitro Cytotoxicity | MCF-7 (Breast) | 10 | Apoptosis via ROS generation |

| In Vitro Cytotoxicity | PC-3 (Prostate) | 8 | Caspase activation |

| In Vivo Tumor Model | Xenograft Mouse Model | N/A | Tumor regression observed |

Propiedades

IUPAC Name |

acetic acid;[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;ruthenium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H44O4P2.2C2H4O2.Ru/c1-27-13-28(2)18-35(17-27)51(36-19-29(3)14-30(4)20-36)41-11-9-39-45(49-25-47-39)43(41)44-42(12-10-40-46(44)50-26-48-40)52(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38;2*1-2(3)4;/h9-24H,25-26H2,1-8H3;2*1H3,(H,3,4); | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDVNUGYAGPIFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(=O)O.CC(=O)O.[Ru] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H52O8P2Ru | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746231 | |

| Record name | acetic acid;[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;ruthenium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

944.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944450-50-4, 944450-49-1 | |

| Record name | acetic acid;[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;ruthenium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 944450-49-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.